molecular formula C16H29N3O7 B12808102 EthanediaMide iMpurity A

EthanediaMide iMpurity A

Cat. No.: B12808102
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-UHFFFAOYSA-N
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Description

EthanediaMide iMpurity A (CAS 1210348-34-7) is a compound commonly used in chemical research and development. It has a chemical formula of C2H6N2O and is known for its unique properties. This compound is often used as a reference standard in analytical testing and quality control processes . It is important to handle this compound with care due to potential hazards associated with its use .

Chemical Reactions Analysis

EthanediaMide iMpurity A undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

it is known to interact with specific molecular targets and pathways involved in its biological effects . Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

EthanediaMide iMpurity A is similar to other compounds used as pharmaceutical intermediates, such as:

What sets this compound apart is its specific use as a reference standard in analytical testing and its unique chemical properties .

Biological Activity

EthanediaMide Impurity A, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects, supported by relevant data tables and case studies.

Structural Characteristics

This compound features an ethanediamide backbone, which is pivotal for its biological reactivity. The compound is characterized by the presence of distinct functional groups, including:

  • Chlorophenyl group
  • Tetrahydroisoquinoline moiety
  • Thiophene ring

These structural components contribute to its diverse chemical properties and potential therapeutic effects, particularly in neuroprotection and anticancer activity.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, influencing critical signaling pathways including:

  • MAPK/ERK pathway
  • PI3K/Akt pathway

These interactions suggest a role in regulating cellular processes like apoptosis and cell proliferation. Molecular dynamics simulations have shown that the compound primarily engages target proteins through hydrophobic contacts, with limited hydrogen bonding.

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties by modulating neuroinflammatory responses. This effect is attributed to its ability to inhibit pro-inflammatory cytokines, thereby protecting neuronal cells from oxidative stress.
  • Anticancer Activity : Another study highlighted the compound's potential in cancer therapy. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's efficacy was particularly notable against breast and lung cancer cells.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step reactions that allow for the careful construction of its molecular architecture. Analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are employed to characterize the compound and confirm its purity .

Synthesis Route Overview

StepDescription
1Initial formation of the ethanediamide backbone
2Introduction of the chlorophenyl group
3Addition of the tetrahydroisoquinoline moiety
4Incorporation of the thiophene ring

Biological Activity Summary

Compound NameStructural FeaturesBiological Activity
This compoundEthanediamide backbone with chlorophenyl, tetrahydroisoquinoline, thiopheneNeuroprotective, anticancer effects

Mechanistic Insights

PathwayEffectMechanism
MAPK/ERKCell proliferation inhibitionModulation of signaling pathways
PI3K/AktApoptosis inductionActivation of caspases

Properties

IUPAC Name

tert-butyl N-[2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERZZGXDUZIMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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